Cytidine 3',5'-diphosphate

Descripción general

Descripción

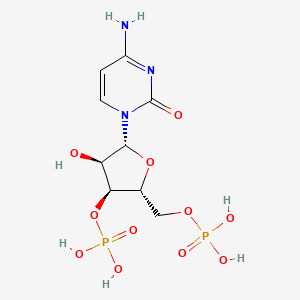

Cytidine 3’,5’-diphosphate is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is an ester of pyrophosphoric acid with the nucleoside cytidine, consisting of a pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is involved in the biosynthesis of nucleic acids and is essential for cellular metabolism and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cytidine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine monophosphate using specific kinases . Another method includes the use of cytidine triphosphate synthase to catalyze the amination of uridine triphosphate, resulting in the formation of cytidine triphosphate, which can then be converted to cytidine diphosphate .

Industrial Production Methods: Industrial production of cytidine 3’,5’-diphosphate often employs fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the compound through metabolic engineering and pathway optimization .

Análisis De Reacciones Químicas

Hydrolysis Reactions

CDP undergoes hydrolysis to yield cytidine monophosphate (CMP) and inorganic phosphate (Pi), primarily mediated by phosphatases and nucleotidases:

This reaction is catalyzed by soluble calcium-activated nucleotidase 1 (CANT1) , which shows substrate preference for UDP > GDP > UTP > GTP, with minimal activity toward ADP/ATP .

Key Enzymatic Data:

| Enzyme | Gene | Substrate Specificity | Molecular Weight |

|---|---|---|---|

| CANT1 | CANT1 | UDP > GDP > UTP > GTP | 44,839 Da |

Phosphorylation to Cytidine Triphosphate (CTP)

CDP is phosphorylated to CTP via nucleoside diphosphate kinases (NDPKs), utilizing ATP as a phosphate donor:

Nucleoside diphosphate kinase B (NME2) facilitates this reaction with a molecular weight of 30,136 Da and histidine protein kinase activity .

Reaction Efficiency:

-

NME2-mediated phosphorylation is critical for maintaining nucleotide triphosphate pools in cells.

-

This reversible reaction also supports RNA/DNA synthesis and lipid metabolism .

CDP-Diacylglycerol (CDP-DAG) Formation

In Rhodothermus marinus, CDP reacts with PA to form CDP-DAG, a precursor for phospholipids like dialkylether glycerophosphoinositide:

Enzymatic Catalysis:

-

CDP-diacylglycerol synthase (CDS) isoforms (CDS1/CDS2) drive this reaction.

-

CDS2 preferentially acts on 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid .

HCN-Derived Nucleobase Formation

Frozen NHCN solutions (-78°C, 27 years) yield cytosine and uracil, precursors for CDP synthesis:

Key Data:

| Nucleobase | Yield (0.1 M NHCN, -20°C) |

|---|---|

| Cytosine | Detected via GC/MS |

| Adenine | 0.038% |

Enzymatic Redox Reactions

CDP participates in redox pathways, such as thioredoxin-mediated dCDP reduction:

This reaction is critical for maintaining deoxyribonucleotide pools for DNA synthesis .

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Role in Cellular Metabolism

CDP is crucial in the biosynthesis of nucleotides and nucleic acids, which are fundamental for cellular functions. It acts as a coenzyme in several enzymatic reactions, facilitating the conversion of substrates into biologically active forms.

- Synthesis of RNA and DNA : CDP is involved in the synthesis of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), serving as a substrate for RNA polymerases and DNA polymerases. This function is vital for cellular replication and repair mechanisms .

Neuroprotective Applications

Recent studies have explored the neuroprotective properties of CDP, particularly its derivative, Cytidine-5-diphosphocholine (CDP-choline). This compound has shown promise in enhancing memory and cognitive function.

- Memory Enhancement : Research indicates that CDP-choline can improve cognitive functions in aging populations. In animal models, administration of CDP-choline has been associated with increased dendritic complexity and neuronal growth, which are crucial for learning and memory processes .

- Neuroprotection : CDP-choline has been investigated for its potential neuroprotective effects against neurodegenerative diseases. Studies suggest that it may help mitigate the effects of ischemia and promote recovery in conditions such as stroke .

Therapeutic Applications in Oncology

CDP has been utilized in cancer research, particularly concerning the metabolism of chemotherapeutic agents.

- Cytosine Arabinoside (ara-C) : CDP is relevant in the context of ara-C metabolism, where it is deaminated by cytidine deaminase to form a non-toxic metabolite. Variations in the cytidine deaminase genotype can influence treatment outcomes in acute myeloid leukemia (AML) patients treated with ara-C .

- Genetic Polymorphisms : Studies show that specific genetic polymorphisms affecting cytidine deaminase activity can lead to increased treatment-related mortality among children undergoing chemotherapy with ara-C, highlighting the importance of personalized medicine approaches .

Research Methodologies Involving CDP

CDP serves as a substrate in various experimental setups aimed at understanding cellular processes.

- Enzymatic Assays : It is commonly used as a substrate in enzymatic assays to study nucleotide metabolism and enzyme kinetics. These assays help elucidate the biochemical pathways involving nucleotides and their derivatives .

- Radiolabeling Techniques : Protocols utilizing radiolabeled CDP enable researchers to track nucleotide incorporation into RNA molecules, facilitating studies on RNA synthesis and turnover .

Case Studies

Mecanismo De Acción

Cytidine 3’,5’-diphosphate exerts its effects by participating in the biosynthesis of nucleic acids and acting as a precursor for the synthesis of cytidine triphosphate and other nucleotides . It targets specific enzymes involved in nucleotide metabolism, such as cytidine triphosphate synthase and nucleotidases . The compound also plays a role in cellular signaling pathways by acting as a substrate for kinases and other enzymes .

Comparación Con Compuestos Similares

Cytidine 5’-diphosphocholine:

Cytidine monophosphate: A nucleotide that serves as a precursor for the synthesis of cytidine diphosphate and cytidine triphosphate.

Cytidine triphosphate: A nucleotide involved in the synthesis of RNA and DNA and in cellular signaling.

Uniqueness: Cytidine 3’,5’-diphosphate is unique due to its specific role in nucleotide metabolism and its involvement in various biochemical pathways. Its ability to act as a precursor for multiple nucleotides and its participation in cellular signaling make it a versatile and essential compound in biological systems .

Actividad Biológica

Cytidine 3',5'-diphosphate (CDP) is a significant nucleoside diphosphate involved in various biological processes, particularly in the synthesis of nucleic acids and the regulation of cellular activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, physiological roles, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cytosine base, a ribose sugar, and two phosphate groups. Its molecular formula is . The compound plays a crucial role in cellular metabolism and signaling pathways.

CDP is primarily involved in:

- Nucleotide Synthesis : It participates in the synthesis of RNA and DNA by serving as a precursor for cytidine triphosphate (CTP), which is essential for RNA polymerization.

- Cell Signaling : CDP acts as a signaling molecule that can influence various cellular processes, including gene expression and cell differentiation.

Biological Roles

- Bacterial Cell Wall Synthesis :

- Phospholipid Formation :

-

Regulation of Enzyme Activity :

- CDP has been shown to influence the activity of various enzymes involved in nucleotide metabolism and signal transduction pathways.

Case Studies

- Cytidylate Cyclase Activity :

- Metabolomic Analysis :

- Antiviral Properties :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGIITUCOOTSAP-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183481 | |

| Record name | Cytidine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-94-3 | |

| Record name | Cytidine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.